molecular formula C10H14N2O4 B12648950 (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate

Cat. No.: B12648950
M. Wt: 226.23 g/mol
InChI Key: QXTZKUABLICJMP-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate is a chemical compound that features a piperidine ring bonded to a pyrrolidinone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrrolidinone rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate typically involves the reaction of piperidine with a suitable pyrrolidinone derivative. One common method involves the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine or pyrrolidinone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine or pyrrolidinone derivatives.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidinone ring and have similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring exhibit similar reactivity and applications.

Uniqueness: (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate is unique due to the combination of both piperidine and pyrrolidinone rings in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) piperidine-1-carboxylate

InChI

InChI=1S/C10H14N2O4/c13-8-4-5-9(14)12(8)16-10(15)11-6-2-1-3-7-11/h1-7H2

InChI Key

QXTZKUABLICJMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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